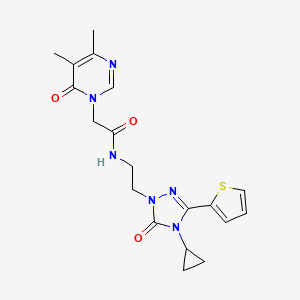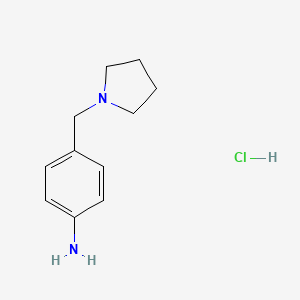![molecular formula C25H19NOS B2789773 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866018-47-5](/img/structure/B2789773.png)
8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline” is a chemical compound with the molecular formula C25H19NOS . It has an average mass of 381.490 Da and a monoisotopic mass of 381.118744 Da . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a large number of atoms and bonds. The structure includes a thieno[3,2-c]quinoline core, which is a type of heterocyclic compound .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation reactions to afford quinolines . They can also undergo deoxygenation reactions under visible light-mediated metallaphotoredox catalysis .作用機序
The mechanism of action of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR and MEK/ERK pathways, which are known to be dysregulated in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory activity, which could have potential applications in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline. One direction is to further investigate its anti-cancer activity and determine its efficacy in animal models. Another direction is to explore its potential applications in the treatment of inflammatory diseases. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, research could be conducted to develop more soluble derivatives of this compound to overcome its solubility limitations.
合成法
The synthesis of 8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline involves the reaction of 2-phenylacetaldehyde and 2-phenylethylamine with 2,3-dihydrothieno[3,2-c]quinoline-5,6-dione. This reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The yield of the reaction is typically around 60-70%.
科学的研究の応用
8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for cancer treatment.
特性
IUPAC Name |
8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NOS/c1-3-7-18(8-4-1)11-13-23-21-15-16-28-25(21)22-17-20(12-14-24(22)26-23)27-19-9-5-2-6-10-19/h1-14,17H,15-16H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKEQMADXPAAB-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

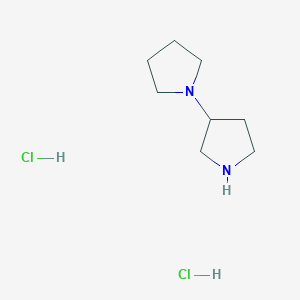
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2789692.png)
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![1,3-Dimethyl-7-phenyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)
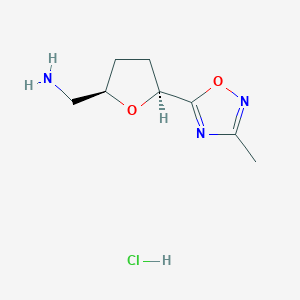
![3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide](/img/structure/B2789699.png)
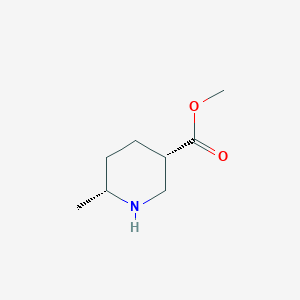
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2789704.png)
![[4-Hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2789706.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2789707.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2789709.png)
![7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2789710.png)
